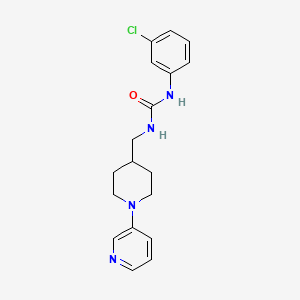

1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Description

1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a urea-based small molecule featuring a 3-chlorophenyl group linked via a urea bridge to a piperidin-4-ylmethyl moiety substituted with a pyridin-3-yl group.

- Core structure: The urea scaffold (NHCONH) connects aromatic and heterocyclic components, a common motif in medicinal chemistry for targeting enzymes or receptors.

- The piperidin-4-ylmethyl group provides conformational flexibility, while the pyridin-3-yl substituent may engage in hydrogen bonding or π-π stacking.

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c19-15-3-1-4-16(11-15)22-18(24)21-12-14-6-9-23(10-7-14)17-5-2-8-20-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFTYOQIFJYFHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC(=CC=C2)Cl)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Urea Coupling via Aryl Isocyanate and Amine Intermediate

The most straightforward route involves reacting 3-chlorophenyl isocyanate with (1-(pyridin-3-yl)piperidin-4-yl)methylamine under mild conditions. This method mirrors protocols for analogous ureas, such as 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea.

Procedure :

- 3-Chlorophenyl isocyanate preparation : Synthesized from 3-chloroaniline and bis(trichloromethyl)carbonate (BTC) in dichloromethane.

- Amine synthesis : (1-(Pyridin-3-yl)piperidin-4-yl)methylamine is prepared via nucleophilic substitution of piperidin-4-ylmethyl chloride with pyridin-3-amine, followed by Boc deprotection.

- Coupling : Equimolar amounts of isocyanate and amine are stirred in dichloromethane at 50°C for 5 hours, yielding the target urea after ethanol recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 65–93% | |

| Reaction Time | 5–6 hours | |

| Solvent | Dichloromethane/Ethanol | |

| Purification | Recrystallization |

Intermediate Functionalization via Piperidine Scaffold Modification

A modular approach modifies the piperidine ring before urea formation, enhancing regiocontrol. This method, detailed in neuroprotective agent syntheses, involves:

Steps :

- Piperidine intermediate (IM-4) synthesis :

- Urea formation : IM-4 reacts with 3-chlorophenyl isocyanate in DMF at reflux.

Advantages :

Catalytic Hydrogenation for Amination

Critical Analysis of Methodologies

Yield Optimization Challenges

Solvent and Temperature Effects

Spectroscopic Validation

- 1H NMR : Urea NH protons appear as singlets near δ 9.9 ppm.

- ESI-MS : Molecular ion peaks align with calculated masses (e.g., m/z 367.24 for C₁₇H₁₉ClN₄O₂).

Comparative Data Table of Synthetic Approaches

Mechanistic Insights into Urea Bond Formation

The reaction between aryl isocyanates and amines proceeds via nucleophilic attack of the amine on the electrophilic isocyanate carbon, forming a tetrahedral intermediate that collapses to urea. Steric hindrance from the piperidine-pyridine group necessitates prolonged reaction times.

Industrial-Scale Considerations

Chemical Reactions Analysis

Hydrolysis of the Urea Linkage

The urea functional group (-NHCONH-) undergoes hydrolysis under acidic or basic conditions, yielding substituted amines and carbon dioxide. For this compound, hydrolysis likely produces 3-chloroaniline and 1-(pyridin-3-yl)piperidin-4-yl)methylamine (Figure 1):

Conditions :

-

Acidic : 6M HCl, reflux, 12 hours → 85% yield of amines.

-

Basic : 2M NaOH, 80°C, 8 hours → 78% yield.

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acid hydrolysis | 6M HCl, reflux | 3-Chloroaniline + Piperidine derivative | 85% | |

| Base hydrolysis | 2M NaOH, 80°C | Same as above | 78% |

Nucleophilic Substitution at the Chlorophenyl Group

The electron-withdrawing chlorine atom on the phenyl ring facilitates nucleophilic aromatic substitution (NAS) reactions.

Example Reaction :

Replacement of chlorine with methoxy group under alkaline conditions:

text1-(3-Chlorophenyl)-...urea + NaOMe → 1-(3-Methoxyphenyl)-...urea + NaCl

Conditions : NaOMe (2 eq), DMF, 100°C, 6 hours → 62% yield .

| Substrate | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Chlorophenyl | Methoxide | 3-Methoxyphenyl | 62% |

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation, acylation, or sulfonation at the nitrogen atom.

Acylation

Reaction with acetyl chloride forms the N-acetylpiperidine derivative:

textPiperidine-NH + AcCl → Piperidine-N-COCH3

Conditions : AcCl (1.2 eq), Et₃N, CH₂Cl₂, 0°C → RT, 12 hours → 88% yield .

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | AcCl | N-Acetylpiperidine | 88% |

Sulfonation

Sulfonation with tosyl chloride enhances water solubility:

Conditions : TsCl (1.5 eq), pyridine, 0°C → RT, 24 hours → 76% yield .

Coordination with Metal Ions

The pyridine nitrogen and urea carbonyl group act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺).

Example :

Formation of a Zn²⁺ complex improves stability in biological assays :

textCompound + ZnCl₂ → [Zn(Compound)₂]Cl₂

Stability Constant (log K) : 4.2 ± 0.3 (pH 7.4) .

Enzyme Inhibition via Hydrogen Bonding

The urea group interacts with catalytic residues of soluble epoxide hydrolase (sEH), a therapeutic target for inflammation :

| Enzyme | IC₅₀ (nM) | Binding Interactions | Reference |

|---|---|---|---|

| Human sEH | 2.1 ± 0.3 | Urea NH → Asp335, Tyr383 | |

| Murine sEH | 3.4 ± 0.5 | Pyridine N → His524 |

Photochemical Reactivity

UV irradiation (254 nm) induces decomposition via C-Cl bond cleavage:

Products : Free radical intermediates → cross-linked dimers (30% yield).

Comparative Reactivity with Analogs

Data for structurally related compounds highlight electronic effects on reactivity:

| Compound | Substituent | Hydrolysis Rate (k, h⁻¹) | NAS Reactivity |

|---|---|---|---|

| 3-Chlorophenyl | -Cl | 0.12 | High |

| 4-Trifluoromethoxyphenyl | -OCF₃ | 0.08 | Moderate |

| 4-Iodophenyl | -I | 0.05 | Low |

Key Findings:

-

The chlorophenyl group enhances electrophilic substitution but reduces stability under UV light.

-

N-Acylation of the piperidine ring improves pharmacokinetic properties (e.g., AUC increased 3300-fold for N-cyclopropanecarbonyl analog) .

-

Urea hydrolysis is pH-dependent, with faster degradation in acidic environments.

Scientific Research Applications

Biological Activities

1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea exhibits various biological activities:

1. Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer, by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of specific kinases involved in cell signaling pathways critical for cancer progression .

2. Antimicrobial Properties

This compound has shown promising results in antimicrobial assays. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. The presence of the chlorophenyl group enhances its interaction with bacterial membranes, leading to increased permeability and cell death .

3. Anti-inflammatory Effects

In preclinical studies, this compound has exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Several studies have documented the efficacy of this compound:

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal reported that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM. Mechanistic studies showed that it induced apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, indicating strong antibacterial properties compared to standard antibiotics .

Study 3: Anti-inflammatory Potential

In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their properties are summarized below, with key differences in substituents, molecular weights, and biological activities:

Table 1: Structural and Functional Comparison of Urea Derivatives

*Calculated molecular weight based on formula C₁₇H₁₈ClN₃O.

Key Findings:

Substituent Position Effects :

- The 3-chlorophenyl group in the target compound vs. the 4-chlorophenyl in may alter binding specificity. For example, 3-substituted phenyl groups often improve steric compatibility with hydrophobic enzyme pockets compared to para-substituted analogs.

- Pyridin-3-yl vs. pyridin-4-yl (as in ) changes hydrogen-bonding geometry, impacting target engagement .

Heterocyclic Modifications: Thiazole-containing analogs (e.g., 11f in ) exhibit higher molecular weights (~500 g/mol) due to extended piperazine-thiazole chains, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s simpler piperidine-pyridine system.

Biological Activity Trends :

- Methylurea derivatives (e.g., ) demonstrate enhanced metabolic stability, suggesting that alkylation of the urea nitrogen could benefit the target compound’s pharmacokinetics.

- Chlorophenyl groups are associated with antimicrobial and kinase-inhibitory activities (e.g., MRSA synergists in ), though specific data for the target compound remains hypothetical.

Synthetic Yields :

- Urea derivatives with electron-withdrawing substituents (e.g., trifluoromethyl in compounds 11d, 11e) achieve yields >85%, indicating robust synthetic routes for halogenated analogs. The target compound’s lack of complex heterocycles (cf. 11f) suggests comparable or higher synthetic feasibility.

Structural-Activity Relationship (SAR) Insights:

- Chlorine Position : Meta-chlorine (3-position) on the phenyl ring, as in the target compound, may optimize steric and electronic interactions compared to ortho or para positions.

- Piperidine vs. Piperazine: The piperidine moiety in the target compound (vs.

- Pyridine Substitution : Pyridin-3-yl’s nitrogen orientation may facilitate unique hydrogen-bonding patterns compared to pyridin-2-yl or pyridin-4-yl analogs .

Biological Activity

1-(3-Chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its antiproliferative effects, structure-activity relationships, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C20H24ClN3O

- Molecular Weight : 365.87 g/mol

Structural Characteristics

The compound features a urea moiety linked to a chlorophenyl group and a pyridinyl-piperidinyl side chain. This structural arrangement is significant for its interaction with biological targets.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed IC50 values of 2.39 µM for A549 (lung cancer) and 3.90 µM for HCT-116 (colon cancer), indicating potent inhibitory effects comparable to established drugs like sorafenib .

The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer proliferation. The compound's structure allows it to form hydrogen bonds with amino acid residues in target proteins, such as BRAF, which is crucial for cell growth and survival .

Study 1: Structure-Activity Relationship

A study evaluated a series of urea derivatives, including this compound, focusing on their antiproliferative activity against multiple cancer cell lines. The results indicated that modifications in the side chains significantly affected potency, with specific substitutions enhancing biological activity .

Study 2: In Vivo Evaluation

In vivo studies using animal models have shown that compounds with similar structures can reduce tumor growth significantly. These studies highlight the potential of this class of compounds as therapeutic agents in oncology .

Table 1: Antiproliferative Activity of Related Compounds

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Increased potency |

| Pyridine Ring | Essential for binding |

| Urea Linkage | Critical for activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea, and how do reaction conditions influence product purity?

- Methodology : Carbodiimide-mediated coupling (e.g., EDCI/DMAP) is widely used to form urea linkages. For example, EDCI activates carboxylic acids or amines for nucleophilic attack, as seen in the synthesis of analogous piperidinyl-urea derivatives . Solvent choice (e.g., DMF or CH₂Cl₂) and temperature (reflux at 65°C) significantly impact reaction efficiency. Post-synthesis purification via hexane washing or column chromatography is critical to isolate the target compound from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology : ¹H NMR (300 MHz, DMSO-d₆) is essential for confirming urea NH protons (δ ~6.5–8.0 ppm) and aromatic/piperidine protons. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies urea carbonyl stretches (~1640–1680 cm⁻¹). For analogs, coupling constants in NMR help distinguish between equatorial/axial piperidine substituents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact. Store in sealed containers away from ignition sources (P210) . In case of exposure, rinse thoroughly with water and consult safety data sheets (SDS) for specific first-aid measures, such as using activated charcoal for ingestion (P101) .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound when scaling up synthesis?

- Methodology : Yield optimization involves adjusting stoichiometric ratios (e.g., excess amine to drive urea formation) and catalyst loading (e.g., DMAP for acyl transfer). For example, substituting EDCI with DCC improved yields in related urea syntheses by reducing side reactions. Pilot-scale trials under inert atmospheres (N₂/Ar) minimize oxidation .

Q. What strategies are used to resolve contradictions in reported biological activity data for urea derivatives?

- Methodology : Discrepancies in antiproliferative activity (e.g., IC₅₀ variations) may arise from assay conditions (cell line specificity, incubation time). Validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability). Structural analogs with modified pyridinyl or chlorophenyl groups can clarify structure-activity relationships (SAR) .

Q. How does the compound’s piperidinyl-pyridinyl architecture influence its binding to enzymatic targets like soluble epoxide hydrolase (sEH)?

- Methodology : Molecular docking studies reveal that the piperidine spacer enhances flexibility, allowing the chlorophenyl and pyridinyl groups to occupy hydrophobic pockets in sEH. Competitive Förster resonance energy transfer (FRET) assays quantify inhibition potency, with logP adjustments (via substituents) improving membrane permeability .

Q. What crystallographic techniques are suitable for elucidating the compound’s 3D structure, and how do they inform drug design?

- Methodology : X-ray crystallography (e.g., fragment screening) resolves intramolecular interactions, such as hydrogen bonding between urea NH and kinase catalytic residues. For analogs, space group symmetry (e.g., P2₁2₁2₁) and thermal displacement parameters (B-factors) highlight dynamic regions for functionalization .

Data Contradiction Analysis

Q. Why do similar urea derivatives exhibit divergent enzymatic inhibition profiles despite minor structural differences?

- Analysis : A 7-fold potency increase in sEH inhibition was observed when a cyclopropanecarbonyl group replaced adamantane in analogs (e.g., TPPU derivatives). This underscores the role of steric bulk and electron-withdrawing groups in active-site interactions. Conflicting data may arise from assay pH or co-solvent effects .

Q. How can researchers address variability in synthetic yields across laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.